REACTION_CXSMILES
|
I[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C1([Mg]Br)C=CC=CC=1.C(OCC)C.[F:21][C:22]1[CH:29]=[C:28]([CH:30]=[O:31])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25]>ClCCl>[F:21][C:22]1[CH:29]=[C:28]([CH:30]([OH:31])[C:2]2[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=2)[CH:27]=[CH:26][C:23]=1[C:24]#[N:25]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
IC1=CN=CN1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
quenched with ethyl acetate and saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in 1:1 ethyl acetate/diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with 1:1 ethyl acetate/diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(C1=CN=CN1C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |